molecular formula C8H14O4 B6252805 3-(methoxycarbonyl)-3-methylpentanoic acid CAS No. 43010-65-7

3-(methoxycarbonyl)-3-methylpentanoic acid

Cat. No. B6252805
CAS RN: 43010-65-7
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)-3-methylpentanoic acid (MCMPA) is an organic acid that has a wide range of applications in organic chemistry, biochemistry, and other scientific fields. It is a carboxylic acid with a molecular weight of 180.2 g/mol and a melting point of 58-60°C. MCMPA is one of the most common organic acids used in organic synthesis and has been used for a variety of purposes, including as a reagent in organic synthesis, a catalyst in biochemistry, and a stabilizer in pharmaceutical formulations.

Mechanism of Action

3-(methoxycarbonyl)-3-methylpentanoic acid acts as a catalyst in biochemistry by protonating the carbonyl group of an ester and forming an intermediate carbocation. This carbocation can then react with a nucleophile to form the desired product. In pharmaceutical formulations, 3-(methoxycarbonyl)-3-methylpentanoic acid acts as a stabilizer by forming hydrogen bonds with proteins and enzymes, which helps to maintain their structure and activity.
Biochemical and Physiological Effects
3-(methoxycarbonyl)-3-methylpentanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(methoxycarbonyl)-3-methylpentanoic acid can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties, and to be able to reduce the toxicity of certain drugs. In vivo studies have shown that 3-(methoxycarbonyl)-3-methylpentanoic acid can reduce the levels of certain hormones, including cortisol, and can act as a mild sedative.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(methoxycarbonyl)-3-methylpentanoic acid in laboratory experiments is its low cost and ease of use. It is also relatively stable and non-toxic, making it a safe and reliable reagent for use in a wide variety of experiments. However, there are some limitations to the use of 3-(methoxycarbonyl)-3-methylpentanoic acid in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very reactive, so it may require the use of other reagents to facilitate its reaction.

Future Directions

There are many potential future directions for the use of 3-(methoxycarbonyl)-3-methylpentanoic acid in scientific research. For example, it could be used as a reagent in the synthesis of new drugs or materials. It could also be used to study the biochemistry of proteins and enzymes, or to develop new methods of drug delivery. Additionally, 3-(methoxycarbonyl)-3-methylpentanoic acid could be used to study the effects of environmental pollutants on biological systems, or to develop new methods of diagnosing and treating diseases. Finally, 3-(methoxycarbonyl)-3-methylpentanoic acid could be used to develop new methods of food preservation, or to improve the efficiency of industrial processes.

Synthesis Methods

3-(methoxycarbonyl)-3-methylpentanoic acid can be synthesized from the reaction of methoxycarbonyl chloride and 3-methylpentan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out at temperatures of around 100°C and is relatively straightforward. The product of this reaction is a mixture of the acid and its sodium or potassium salt, which can be separated by fractional distillation.

Scientific Research Applications

3-(methoxycarbonyl)-3-methylpentanoic acid has been used extensively in scientific research, particularly in the fields of organic synthesis and biochemistry. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a stabilizer in pharmaceutical formulations. In organic synthesis, 3-(methoxycarbonyl)-3-methylpentanoic acid has been used to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. In biochemistry, it has been used to catalyze the hydrolysis of esters and to stabilize proteins and enzymes. In pharmaceutical formulations, it has been used to stabilize proteins and enzymes, as well as to increase the solubility of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(methoxycarbonyl)-3-methylpentanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "3-methylpent-2-ene", "methanol", "sodium hydroxide", "sodium bicarbonate", "sulfuric acid", "potassium permanganate", "sodium chloride", "sodium carbonate", "methoxycarbonyl chloride", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-methylpent-2-ene is reacted with methanol in the presence of sulfuric acid to form 3-methylpent-2-en-1-ol.", "Step 2: The resulting alcohol is oxidized using potassium permanganate to form 3-methylpent-2-en-1-one.", "Step 3: The ketone is then reacted with sodium hydroxide and sodium bicarbonate to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then reacted with methoxycarbonyl chloride and triethylamine in diethyl ether to form the desired product, 3-(methoxycarbonyl)-3-methylpentanoic acid.", "Step 5: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] }

CAS RN

43010-65-7

Product Name

3-(methoxycarbonyl)-3-methylpentanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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